molecular formula C7H5NO4 B020821 2-Hydroxy-4-nitrobenzaldehyde CAS No. 2460-58-4

2-Hydroxy-4-nitrobenzaldehyde

Cat. No. B020821
CAS RN: 2460-58-4
M. Wt: 167.12 g/mol
InChI Key: HHDPXULKSZZACU-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Demethylation section above using 2-methoxy-4-nitrobenzaldehyde (1.0 g, 5.52 mmol) in dry DCM (25 ml) and BBr3 in DCM (1.0 M, 16 ml, 16 mmol) to give the title compound (0.70 g, 78%) as tan plates after recrystallisation from EtOH.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6]>C(Cl)Cl.B(Br)(Br)Br>[OH:2][C:3]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.